2-(2-Adamantylidene)ethanamine
Description
“2-(2-Adamantylidene)ethanamine” is a chemical compound with the molecular formula C12H21N . It is also known by other names such as 2-(2-Adamantyl)ethylamine and 2-(Adamantan-2-yl)ethanamine .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, including “2-(2-Adamantylidene)ethanamine”, has been a subject of research. These compounds are known for their high reactivity, making them useful as starting materials for the synthesis of various functional adamantane derivatives . One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .Molecular Structure Analysis
The molecular structure of “2-(2-Adamantylidene)ethanamine” is based on the adamantane core, which is a highly symmetrical cage-like structure composed of three cyclohexane rings . This core is substituted at the 2-position with an ethanamine group .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Adamantylidene)ethanamine” are largely influenced by the high reactivity of the adamantane core . This reactivity offers extensive opportunities for the compound’s utilization in the synthesis of various functional adamantane derivatives .Future Directions
The future directions in the research of “2-(2-Adamantylidene)ethanamine” and similar compounds involve the development of novel methods for their preparation and the investigation of their potential uses. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
2-(2-adamantylidene)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,2-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAAIPQSHIKBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975213 | |
Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Adamantylidene)ethanamine | |
CAS RN |
59807-54-4, 59807-56-6 | |
Record name | Ethanamine, 2-tricyclo(3.3.1.1(sup 3,7))decylidene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Tricyclo(3.3.1.1(3,7))dec-2-ylideneethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC282468 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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